
1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity.
Wirkmechanismus
1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 plays a crucial role in the regulation of neurotransmitter release and synaptic plasticity, and its overactivation has been implicated in the pathophysiology of various neurological disorders. By blocking the effects of glutamate on mGluR5, this compound reduces the excitatory drive of neurons and restores the balance between excitatory and inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of glutamate release and the restoration of dopamine levels in the striatum. In addition, this compound has been shown to reduce the expression of pro-inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate is its high selectivity for mGluR5, which allows for precise modulation of glutamatergic signaling in the brain. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects. In addition, this compound has poor solubility in aqueous media, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate, including the development of more potent and selective mGluR5 antagonists, the investigation of its potential therapeutic applications in other neurological disorders, and the characterization of its long-term effects on neuronal function and plasticity. In addition, the development of new drug delivery systems may improve the efficacy and bioavailability of this compound in vivo.
Synthesemethoden
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate involves several steps, including the reaction of 3,4,5-trimethoxybenzylamine with 4-biphenylcarboxylic acid to form the corresponding amide. This amide is then coupled with piperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, which is obtained as an oxalate salt.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylylcarbonyl)-4-(3,4,5-trimethoxybenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has been shown to improve motor function in animal models of Parkinson's disease by reducing glutamate release and restoring dopamine levels in the striatum. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction by blocking the effects of glutamate on the mesolimbic dopamine system.
Eigenschaften
IUPAC Name |
oxalic acid;(4-phenylphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4.C2H2O4/c1-31-24-17-20(18-25(32-2)26(24)33-3)19-28-13-15-29(16-14-28)27(30)23-11-9-22(10-12-23)21-7-5-4-6-8-21;3-1(4)2(5)6/h4-12,17-18H,13-16,19H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTXXFOMTVTDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5126406.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5126416.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5126421.png)
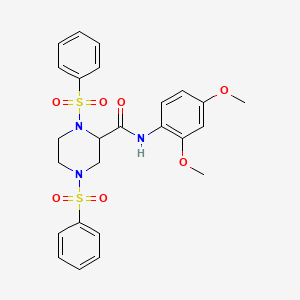
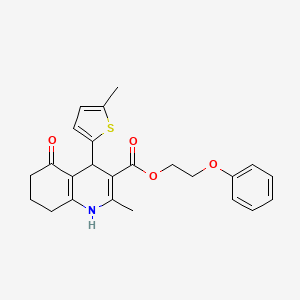
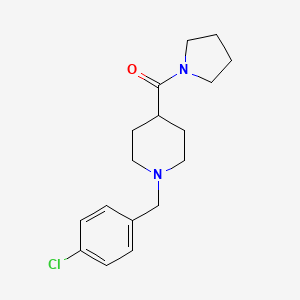
![2-(4-morpholinyl)-N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide oxalate](/img/structure/B5126436.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-2-(4-phenyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B5126447.png)
![3,4-dimethoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5126453.png)
methanone](/img/structure/B5126460.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5126468.png)
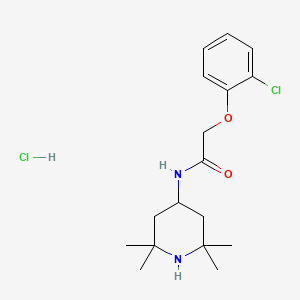
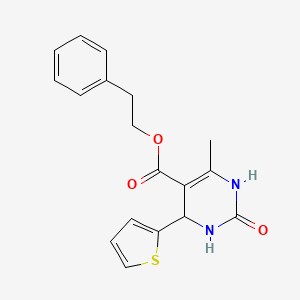
![2,5-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5126517.png)